molecular formula C13H14N2OS B7526810 N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No. B7526810
M. Wt: 246.33 g/mol
InChI Key: DHVPUIRUSJYWEZ-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a heterocyclic organic compound that contains a thiophene ring, a pyridine ring, and a carboxamide group.

Scientific Research Applications

N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to increase the feed intake and growth rate of livestock animals such as pigs and chickens. In aquaculture, N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been used as a feeding attractant to increase the feed intake and growth rate of fish and shrimp. In medicine, N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been studied for its potential anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is not fully understood. However, it is believed that N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide acts as a feeding attractant by increasing the sensitivity of the olfactory receptors in animals. In medicine, N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide may also exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to increase the feed intake and growth rate of animals by stimulating the release of appetite-stimulating hormones such as ghrelin and neuropeptide Y. In addition, N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to improve the nutrient digestibility and absorption in animals. In medicine, N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain. N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide may also exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is its ability to increase the feed intake and growth rate of animals, which can be beneficial in animal studies. N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is also relatively easy to synthesize and has a low toxicity profile. However, N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has some limitations in lab experiments, including its potential to interfere with the results of certain assays and its limited solubility in water.

Future Directions

There are several future directions for N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as cosmetics and pharmaceuticals, and the exploration of its mechanism of action in more detail. In addition, further studies are needed to determine the optimal dosage and administration of N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide in different applications.

Synthesis Methods

N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-acetylthiophene with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-acetylthiophene with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The final product is obtained by the reaction of the resulting intermediate with dimethylamine.

properties

IUPAC Name

N,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-3-4-12(17-10)13(16)15(2)9-11-5-7-14-8-6-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVPUIRUSJYWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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